Bombinin H3

Antimicrobial Peptide Bombinin MIC

Researchers require sequence-specific AMPs with validated activity profiles, not functional analogs. Bombinin H3 (20 aa) contains a rare D-alloisoleucine at position 2, distinguishing it from all-L peptides. - LC₉₀: 2.4 μM (S. aureus) / 3.7 μM (E. coli) - reference-grade potency - Membrane-active, bactericidal & hemolytic - ideal for selectivity studies - Higher potency than H4/H5 → lower consumption in screens - Essential comparator for stereochemistry-function studies

Molecular Formula C90H163N23O21S
Molecular Weight 1935.5 g/mol
Cat. No. B12386545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombinin H3
Molecular FormulaC90H163N23O21S
Molecular Weight1935.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)N)N
InChIInChI=1S/C90H163N23O21S/c1-21-53(16)71(93)87(131)112-75(55(18)23-3)89(133)99-45-70(119)113-35-28-31-65(113)86(130)110-73(52(14)15)90(134)108-61(38-48(6)7)79(123)97-43-68(117)101-59(32-36-135-20)82(126)109-72(51(12)13)88(132)98-44-69(118)103-64(46-114)85(129)100-56(19)77(121)106-60(37-47(4)5)78(122)96-41-66(115)95-42-67(116)102-62(39-49(8)9)83(127)107-63(40-50(10)11)84(128)105-57(29-24-26-33-91)80(124)104-58(30-25-27-34-92)81(125)111-74(76(94)120)54(17)22-2/h47-65,71-75,114H,21-46,91-93H2,1-20H3,(H2,94,120)(H,95,115)(H,96,122)(H,97,123)(H,98,132)(H,99,133)(H,100,129)(H,101,117)(H,102,116)(H,103,118)(H,104,124)(H,105,128)(H,106,121)(H,107,127)(H,108,134)(H,109,126)(H,110,130)(H,111,125)(H,112,131)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-,72-,73-,74-,75+/m0/s1
InChIKeyHOZAACHZLLSLOP-DIFVPEQRSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombinin H3 Overview


Bombinin H3 is a 20-amino acid, mildly cationic antimicrobial peptide (AMP) belonging to the bombinin H family, originally isolated from the skin secretions of the yellow-bellied toad, Bombina variegata [1]. A key characteristic of Bombinin H3 is the presence of a D-alloisoleucine residue at position 2 in its sequence [2], a post-translational modification that distinguishes it from canonical all-L peptides. Bombinins H, including H3, are characterized by their hydrophobic nature and are known to exhibit both antimicrobial and hemolytic activities [3], a functional profile that necessitates careful consideration in research applications.

Bombinin H3 Substitution Validation


The bombinin H family exhibits significant sequence heterogeneity, particularly at positions 1, 2, and 8, which results in substantial functional divergence among its members [1]. Even a single amino acid change or stereochemical inversion can drastically alter a peptide's antimicrobial potency and hemolytic profile [2]. Therefore, assuming functional equivalence between Bombinin H3 and other closely related analogs like Bombinin H2, H4, or H5 is scientifically invalid. Researchers must select the specific peptide based on its unique, experimentally determined quantitative profile to ensure experimental reproducibility and accurate interpretation of results, as the following evidence will demonstrate.

Bombinin H3 Comparative Analysis


Superior S. aureus Potency

Against the Gram-positive bacterium Staphylococcus aureus Cowan 1, Bombinin H3 exhibits a lower lethal concentration (LC), indicating greater potency, than Bombinin H4 and Bombinin H5 when tested under comparable conditions [1].

Antimicrobial Peptide Bombinin MIC

Superior E. coli Potency

Bombinin H3 displays a lower lethal concentration (LC) against the Gram-negative bacterium Escherichia coli D21 when compared to the closely related peptides Bombinin H4 and Bombinin H5 [1].

Antimicrobial Peptide Bombinin MIC

D-Alloisoleucine vs. H2 Sequence

A key differentiating feature of Bombinin H3 is the presence of a D-alloisoleucine residue at position 2, a feature it shares with Bombinins H4 and H5 [1]. This stereochemistry is distinct from that of Bombinin H2, which lacks the D-amino acid at this position [2].

Peptide Chemistry Stereochemistry Bombinin

Hemolytic Activity Dichotomy

A fundamental class-level differentiation exists between two subfamilies: 'bombinins' are described as 'virtually inactive in haemolysis assays', whereas 'bombinins H' (which includes Bombinin H3) 'lyse erythrocytes' [1].

Antimicrobial Peptide Hemolysis Bombinin

Bombinin H3 Research Applications


Broad-Spectrum Antibacterial Assays

Based on its LC values of 2.4 μM and 3.7 μM against S. aureus and E. coli respectively , Bombinin H3 is well-suited as a reference peptide or active comparator in studies aimed at evaluating the efficacy of novel antimicrobials or investigating the mechanism of action against model Gram-positive and Gram-negative bacteria. Its higher potency relative to H4 and H5 can lead to lower material consumption in large-scale screening campaigns.

D-Amino Acid AMP Structure-Function Studies

The presence of a D-alloisoleucine at position 2 distinguishes Bombinin H3 (and H4/H5) from its H2 analog [1]. This makes Bombinin H3 an essential tool for comparative studies exploring how a single stereochemical inversion affects peptide structure, membrane interaction, proteolytic stability, and overall biological function [2].

Membrane Permeabilization and Pore Formation

Bombinin H3 is established as a membrane-active peptide [3]. Its dual activity profile—being bactericidal and hemolytic [4]—positions it as a valuable model for studying the physicochemical principles that govern peptide-membrane interactions, selectivity, and the balance between antimicrobial efficacy and eukaryotic cell toxicity.

Synthetic Peptide Epimerization Studies

Bombinin H3 serves as a reference standard for the synthesis and characterization of peptides containing D-alloisoleucine [5]. Its unique sequence can be used as a template to design novel epimeric peptide libraries to screen for candidates with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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